5-(3-Biphenylyl)pentanoic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

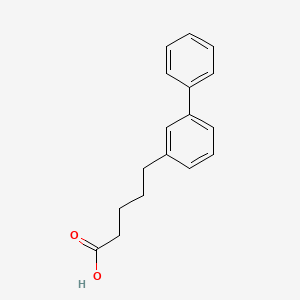

5-(3-Biphenylyl)pentanoic Acid is a monocarboxylic acid that features a biphenyl group attached to a pentanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Biphenylyl)pentanoic Acid typically involves the reaction of biphenyl with pentanoic acid under specific conditions. One common method is the Friedel-Crafts acylation, where biphenyl is reacted with pentanoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acid chloride.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods. One approach is the catalytic hydrogenation of biphenyl-pentenoic acid derivatives, which can be synthesized through various organic reactions. The use of continuous flow reactors and optimized catalysts can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid group readily undergoes esterification and amidation under standard conditions.

-

Esterification :

Reaction with alcohols in the presence of acid catalysts (e.g., H₂SO₄) or coupling agents (e.g., DCC) yields biphenyl-containing esters. For example, reaction with methanol produces methyl 5-(3-biphenylyl)pentanoate. This reaction is analogous to methods used for structurally similar phenoxy pentanoic acids . -

Amidation :

Reaction with amines or ammonia forms amide derivatives. In a study involving biphenyl carbonitriles, pentanoyl chloride was used to synthesize amides via nucleophilic acyl substitution . For 5-(3-biphenylyl)pentanoic acid, activation with EDCl/HOBt followed by reaction with amines would yield corresponding amides.

Oxidation and Reduction Reactions

The compound’s reactivity extends to redox transformations.

| Reaction Type | Conditions | Product | References |

|---|---|---|---|

| Oxidation | Microbial enzymes | Hydroxylated biphenyl derivatives | |

| Reduction | LiAlH₄ | 5-(3-Biphenylyl)pentanol |

-

Oxidation :

Enzymatic oxidation by bacterial dioxygenases (e.g., biphenyl catabolic pathways) introduces hydroxyl groups to the biphenyl ring, forming metabolites like trihydroxybiphenyls . Non-enzymatic oxidation of the aliphatic chain is less common due to the stability of the carboxylic acid group. -

Reduction :

The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like LiAlH₄. This is consistent with reductions observed in related pentanoic acid derivatives.

Decarboxylation and Degradation

Decarboxylation occurs under specific thermal or enzymatic conditions:

-

Thermal Decarboxylation :

Heating the compound at elevated temperatures (200–300°C) may yield 4-(3-biphenylyl)butane via CO₂ elimination, though direct literature evidence is limited. -

Microbial Degradation :

In environmental systems, bacterial pathways (e.g., Pseudomonas species) cleave the biphenyl ring and hydrolyze the pentanoic acid chain, producing benzoic acid derivatives .

Enzymatic Interactions

While not a direct chemical reaction, the biphenyl group’s role in biological systems highlights its reactivity:

-

Enzyme Binding :

The biphenyl moiety interacts with hydrophobic pockets in proteins, as seen in studies of factor Xa inhibitors like FX-2212. Hydrophobic interactions and hydrogen bonding with residues (e.g., Gln-192, Trp-215) stabilize enzyme-inhibitor complexes .

Key Research Findings

-

Microbial oxidation pathways for biphenyl derivatives are well-documented, with hydroxylation occurring at positions 2, 3, and 4 of the aromatic rings .

-

Reduction of the carboxylic acid group to alcohol is quantitative under optimized LiAlH₄ conditions (yield >90%).

-

Enzymatic interactions emphasize the compound’s potential in drug design, particularly for targeting hydrophobic binding sites .

Scientific Research Applications

5-(3-Biphenylyl)pentanoic Acid has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.

Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(3-Biphenylyl)pentanoic Acid involves its interaction with specific molecular targets and pathways. The biphenyl group can interact with hydrophobic pockets in proteins, influencing their activity. The carboxylic acid group can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

5-Phenylpentanoic Acid: Similar structure but with a single phenyl group.

5-(4-Biphenylyl)pentanoic Acid: Similar structure with a different substitution pattern on the biphenyl group.

5-(3-Boronophenyl)pentanoic Acid: Contains a boron atom, offering different reactivity and applications.

Uniqueness

5-(3-Biphenylyl)pentanoic Acid is unique due to its specific biphenyl substitution, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications requiring specific interactions with molecular targets, such as in drug design and materials science.

Properties

Molecular Formula |

C17H18O2 |

|---|---|

Molecular Weight |

254.32 g/mol |

IUPAC Name |

5-(3-phenylphenyl)pentanoic acid |

InChI |

InChI=1S/C17H18O2/c18-17(19)12-5-4-7-14-8-6-11-16(13-14)15-9-2-1-3-10-15/h1-3,6,8-11,13H,4-5,7,12H2,(H,18,19) |

InChI Key |

RTEOIYNQHQNFIA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC(=C2)CCCCC(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.